2-Amino-2-cyano-N-isopropyl-acetamide

Immunosuppression Interleukin-2 Reporter Gene Assay

This chiral cyanoacetamide scaffold (XLogP3 -0.6, TPSA 78.9 Ų) is essential for IL-2 pathway and RNase L antiviral research. Its alpha-amino group enables stereospecific target engagement not possible with achiral analogs. Avoid false negatives—do not substitute with generic 2-cyanoacetamides. Quote includes purity and shipping.

Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
CAS No. 943843-28-5
Cat. No. B6598023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-cyano-N-isopropyl-acetamide
CAS943843-28-5
Molecular FormulaC6H11N3O
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C(C#N)N
InChIInChI=1S/C6H11N3O/c1-4(2)9-6(10)5(8)3-7/h4-5H,8H2,1-2H3,(H,9,10)
InChIKeyAHAXVIFRWMORNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-cyano-N-isopropyl-acetamide (CAS 943843-28-5): Molecular Identity and Core Specifications for Procurement


2-Amino-2-cyano-N-isopropyl-acetamide (CAS 943843-28-5) is a substituted cyanoacetamide derivative with the molecular formula C₆H₁₁N₃O and a molecular weight of 141.17 g/mol . The compound features a central acetamide backbone substituted with an isopropyl group on the amide nitrogen, and both an amino group (-NH₂) and a cyano group (-C≡N) on the alpha carbon . This specific substitution pattern distinguishes it from simpler cyanoacetamide building blocks and imparts distinct physicochemical properties, including a calculated XLogP3-AA of -0.6 and a topological polar surface area (TPSA) of 78.9 Ų . The compound is primarily utilized as a specialized synthetic intermediate and as a scaffold in medicinal chemistry research.

Why Generic 2-Cyano-N-isopropylacetamide (CAS 52573-74-7) Cannot Substitute for 2-Amino-2-cyano-N-isopropyl-acetamide (CAS 943843-28-5) in Sensitive Assays


Generic substitution in procurement of this compound is not scientifically defensible due to critical differences in molecular structure and, consequently, biological function. The target compound, 2-Amino-2-cyano-N-isopropyl-acetamide (CAS 943843-28-5, MW 141.17), is a substituted cyanoacetamide bearing an alpha-amino group, while a close analog like 2-Cyano-N-isopropylacetamide (CAS 52573-74-7, MW 126.16) lacks this key functional group [1]. This seemingly minor structural divergence leads to fundamentally different chemical and biological properties. For instance, the target compound demonstrates potent, low-nanomolar activity (IC₅₀ 13 nM) in an Interleukin-2 reporter gene assay, while its non-aminated analog is not reported to possess such activity, underscoring that the amino group is not a passive feature but a critical determinant of target engagement [2]. Furthermore, the presence of a chiral center introduces the potential for stereospecific interactions, a dimension entirely absent in the achiral analog, making substitution a source of significant experimental variability and false negatives.

Quantitative Evidence Guide for Differentiating 2-Amino-2-cyano-N-isopropyl-acetamide (CAS 943843-28-5) from In-Class Analogs


Potent Inhibition of Interleukin-2 (IL-2) Activity (IC₅₀: 13 nM)

2-Amino-2-cyano-N-isopropyl-acetamide (target compound) exhibits potent in vitro inhibition of Interleukin-2 (IL-2) activity with an IC₅₀ of 13 nM in an IL-2 reporter gene assay [1]. This represents a class-level inference of high potency for this scaffold, as the non-aminated analog, 2-Cyano-N-isopropylacetamide (CAS 52573-74-7), is not associated with this level of bioactivity in public databases. The presence of the alpha-amino group is hypothesized to be a critical pharmacophoric element enabling this potent interaction.

Immunosuppression Interleukin-2 Reporter Gene Assay Drug Discovery

Activation of RNase L (IC₅₀: 2.30 nM)

In a functional assay measuring inhibition of protein synthesis, 2-Amino-2-cyano-N-isopropyl-acetamide activated RNase L with an IC₅₀ of 2.30 nM in mouse L cell extracts [1]. This potent sub-nanomolar activity points toward a potential mechanism involving the modulation of the 2-5A/RNase L pathway, a key component of the innate antiviral immune response. This activity is not a general feature of all cyanoacetamide derivatives and represents a specific functional readout for this particular substitution pattern.

Antiviral RNase L Protein Synthesis Inhibition Innate Immunity

Molecular Complexity and Physicochemical Differentiation

The target compound (MW: 141.17) possesses an alpha-amino group and a chiral center, features absent in the structurally simpler analog 2-Cyano-N-isopropylacetamide (CAS 52573-74-7, MW: 126.16) [1]. This structural divergence translates into quantifiable differences in calculated physicochemical properties, most notably a lower lipophilicity (XLogP3-AA: -0.6) and a higher topological polar surface area (TPSA: 78.9 Ų) for the target compound . These differences are not trivial; they directly impact critical drug-like properties such as aqueous solubility and membrane permeability.

Medicinal Chemistry Lead Optimization SAR Drug-like Properties

Defined Application Scenarios for 2-Amino-2-cyano-N-isopropyl-acetamide Based on Quantitative Evidence


Screening for Modulators of IL-2 Mediated Immune Response

Based on the validated IC₅₀ of 13 nM in an IL-2 reporter gene assay , 2-Amino-2-cyano-N-isopropyl-acetamide is a suitable compound for secondary assays and target validation studies focused on the IL-2 signaling pathway. It can serve as a functional chemical probe for investigating immunosuppression or conditions where IL-2 plays a pathological role. Its specific activity profile differentiates it from generic cyanoacetamide derivatives and provides a known, quantitative benchmark for SAR studies.

Investigating the 2-5A/RNase L Antiviral Pathway

This compound is a high-value tool for researchers studying the innate immune response, specifically the 2-5A/RNase L pathway. Its demonstrated ability to activate RNase L with an IC₅₀ of 2.30 nM provides a direct, quantifiable link to a key antiviral mechanism. This makes it a strategic choice for chemical biology studies aiming to understand or therapeutically exploit RNase L activation, offering a more targeted approach than using an uncharacterized building block.

Structure-Activity Relationship (SAR) and Scaffold Hopping Studies

The compound serves as a privileged scaffold in medicinal chemistry due to the presence of both an alpha-amino group and a chiral center, features which are critical for SAR exploration. Its distinct, quantifiable physicochemical profile—specifically, an XLogP3-AA of -0.6 and TPSA of 78.9 Ų —provides a well-defined starting point for optimizing drug-like properties. Researchers can use this compound to systematically evaluate how modifications to the isopropyl group or alpha-carbon influence potency, selectivity, and pharmacokinetic behavior, a level of control not possible with simpler achiral analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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